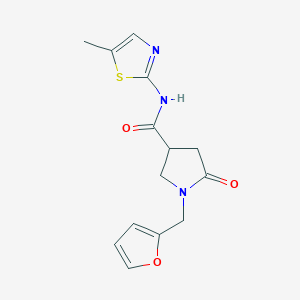

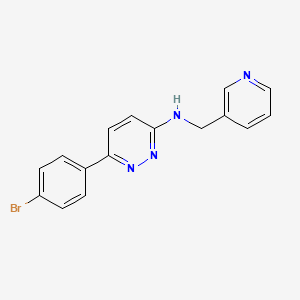

N-1,3-benzothiazol-2-yl-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide

Descripción general

Descripción

Benzothiazole derivatives are a class of compounds that have a bicyclic structure, consisting of a benzene ring fused to a thiazole ring . They are known for their diverse biological activities, such as antimicrobial, antifungal, antiprotozoal, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol with aldehydes or ketones . Various methods have been developed, including reactions in the presence of catalysts, under microwave irradiation, or using green chemistry principles .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The exact structure would depend on the specific substituents attached to this core structure .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the substituents present. For example, they can participate in condensation reactions with aldehydes or ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzothiazole derivative would depend on its exact structure. Some general properties of benzothiazole derivatives include a high melting point and good stability .Aplicaciones Científicas De Investigación

a. Anti-Cancer Properties: Benzothiazoles exhibit anti-cancer effects. Researchers have explored their potential as inhibitors of cancer cell growth and metastasis . These compounds could play a crucial role in developing novel anti-cancer drugs.

b. Anti-Bacterial and Anti-Tuberculosis Activities: Benzothiazoles have demonstrated antibacterial properties, making them promising candidates for combating bacterial infections. Additionally, they show activity against tuberculosis, a global health concern .

c. Anti-Inflammatory and Antioxidant Effects: These compounds possess anti-inflammatory properties, which could be valuable in managing inflammatory diseases. Furthermore, their antioxidant activity contributes to cellular protection against oxidative stress .

d. Neuroprotective and Anticonvulsant Activities: Benzothiazoles have shown neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders. Additionally, they exhibit anticonvulsant properties, suggesting a role in managing epilepsy .

Other Applications

Apart from medicinal uses, benzothiazoles find applications in various fields:

a. Vulcanization Accelerators: Benzothiazoles are employed as vulcanization accelerators in rubber industry processes. They enhance the cross-linking of rubber molecules, improving material strength and durability.

b. Fluorescence Materials: Due to their unique electronic properties, benzothiazoles serve as fluorescent materials. Researchers explore their use in sensors, imaging agents, and optoelectronic devices.

c. Plant Growth Regulators: Some benzothiazoles act as plant growth regulators, influencing plant development, flowering, and fruiting.

d. Enzyme Inhibitors: Researchers investigate benzothiazoles as enzyme inhibitors, potentially targeting specific enzymes involved in disease pathways.

e. Electroluminescent Devices: Benzothiazoles contribute to electroluminescent devices, such as organic light-emitting diodes (OLEDs), by enhancing light emission efficiency.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(cyclopropylamino)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4OS2/c19-12(10-7-20-13(17-10)15-8-5-6-8)18-14-16-9-3-1-2-4-11(9)21-14/h1-4,7-8H,5-6H2,(H,15,17)(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPZNBBBFJOOPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-acetyl-1H-indol-1-yl)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)acetamide](/img/structure/B4511297.png)

![5-[(4-acetyl-1-piperazinyl)carbonyl]-2-(2-methoxyethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4511301.png)

![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-3-pyridinylacetamide](/img/structure/B4511305.png)

![2-[(2-furylmethyl)amino]-4-methyl-N-(2-pyridinylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B4511312.png)

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B4511334.png)

![N-cyclooctyl-3-[3-oxo-3-(1-piperidinyl)propyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4511335.png)

![3-(5-bromo-2-thienyl)-6-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4511336.png)

![N-{3-[(4-chlorobenzyl)thio]propyl}-1-methyl-4-piperidinecarboxamide](/img/structure/B4511353.png)

![5-[4-(3-chlorophenyl)-1-piperazinyl]-5-oxo-N-4-pyridinylpentanamide](/img/structure/B4511358.png)